molecular formula C9H9ClO4S2 B13653035 Thiochromane-4-sulfonyl chloride-1,1-dioxide

Thiochromane-4-sulfonyl chloride-1,1-dioxide

Cat. No.: B13653035
M. Wt: 280.8 g/mol
InChI Key: KMLAOIYSLOBUSJ-UHFFFAOYSA-N
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Description

Thiochromane-4-sulfonyl chloride-1,1-dioxide is a sulfur-containing heterocyclic compound. It is a derivative of thiochromane, which is known for its versatile applications in organic synthesis and medicinal chemistry. The compound’s structure includes a sulfonyl chloride group and a dioxide moiety, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Thiochromane-4-sulfonyl chloride-1,1-dioxide can be synthesized through several methods. One common approach involves the treatment of thiochroman with chlorosulfonic acid, followed by oxidation. Another method includes the reaction of thiochroman with sulfuryl chloride under controlled conditions . These reactions typically require anhydrous conditions and are carried out at low temperatures to prevent decomposition.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch processes. The use of continuous flow reactors has also been explored to enhance efficiency and yield. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

Thiochromane-4-sulfonyl chloride-1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Thiochromane-4-sulfonyl chloride-1,1-dioxide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the modification of biomolecules for studying biological pathways.

    Medicine: Investigated for its potential in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of thiochromane-4-sulfonyl chloride-1,1-dioxide involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in the synthesis of bioactive compounds and materials .

Comparison with Similar Compounds

Similar Compounds

    Thiochroman-4-one: A precursor in the synthesis of thiochromane-4-sulfonyl chloride-1,1-dioxide.

    Thiochroman-4-sulfonic acid: An oxidation product of this compound.

    Thiochroman-4-sulfonamide: A reduction product of this compound.

Uniqueness

This compound is unique due to its dual functional groups (sulfonyl chloride and dioxide), which provide a versatile platform for various chemical transformations. This makes it a valuable intermediate in both academic research and industrial applications .

Properties

Molecular Formula

C9H9ClO4S2

Molecular Weight

280.8 g/mol

IUPAC Name

1,1-dioxo-3,4-dihydro-2H-thiochromene-4-sulfonyl chloride

InChI

InChI=1S/C9H9ClO4S2/c10-16(13,14)9-5-6-15(11,12)8-4-2-1-3-7(8)9/h1-4,9H,5-6H2

InChI Key

KMLAOIYSLOBUSJ-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)C2=CC=CC=C2C1S(=O)(=O)Cl

Origin of Product

United States

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